Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate
Description
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate (CAS: 643094-08-0) is a boronate ester derivative with a naphthalene backbone. Its molecular formula is C₁₈H₂₁BO₄, and it features a methyl ester group at the 1-position of the naphthalene ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 4-position. This compound is primarily utilized as a Suzuki-Miyaura cross-coupling reagent in organic synthesis, enabling the formation of carbon-carbon bonds in pharmaceuticals, agrochemicals, and materials science . Its crystalline structure and stability under inert conditions make it a versatile intermediate for constructing complex aromatic systems.
Properties
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO4/c1-17(2)18(3,4)23-19(22-17)15-11-10-14(16(20)21-5)12-8-6-7-9-13(12)15/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKGABJHBKAZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C3=CC=CC=C23)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623190 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643094-08-0 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Borylation of Methyl 4-Bromo-1-naphthoate
- The most common synthetic route involves the palladium-catalyzed coupling of methyl 4-bromo-1-naphthoate with bis(pinacolato)diboron (B2pin2).
- The catalyst used is (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.
- Potassium acetate acts as the base.
- The reaction is carried out in 1,4-dioxane solvent under an inert atmosphere (nitrogen or argon).
- Typical reaction temperature is around 80 °C.
- Reaction time is approximately 24 hours.
Reaction Conditions and Yield:
| Parameter | Details |
|---|---|
| Starting Material | Methyl 4-bromo-1-naphthoate |
| Boron Source | Bis(pinacolato)diboron (B2pin2) |
| Catalyst | (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | ~79.8 °C |
| Time | 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) |
| Yield | 81.6% |
This method is well-documented in the literature, including a study published in Chemistry - A European Journal (2016), which reports efficient conversion and high yield under these conditions.
Iridium-Catalyzed Directed ortho C–H Borylation of Methyl 1-Naphthoate
- An alternative approach involves direct C–H borylation of methyl 1-naphthoate using an iridium catalyst.
- The catalyst system includes [IrOMe(cod)]2 and a novel air-stable Si,S-chelating ligand.
- The borylation reagent is bis(pinacolato)diboron (B2pin2).
- The reaction is conducted in 2-methyltetrahydrofuran (2-Me-THF).
- Conditions include heating at 80 °C for 16 hours in a sealed pressure tube under nitrogen atmosphere.
- This method allows for regioselective borylation at the 4-position of methyl 1-naphthoate.
- In a nitrogen-filled glovebox, the iridium catalyst and Si,S-ligand are dissolved in 0.5 mL 2-Me-THF.
- The catalyst and ligand are pre-stirred for 1 hour.
- Methyl 1-naphthoate (0.5 mmol) and B2pin2 (1.2 equiv.) are added.
- The sealed reaction vessel is heated at 80 °C for 16 hours.
- After cooling, the reaction mixture is purified by silica gel chromatography.
- The product, methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate, is obtained as a pale yellow oil.
- Typical isolated yields are around 60-70%.
- The spectral data (NMR, IR, HRMS) confirm the structure and purity.
- This method avoids the need for pre-functionalized halide substrates.
- It demonstrates good regioselectivity and functional group tolerance.
- Uses air-stable ligands, facilitating handling.
| Substrate | Catalyst System | Boron Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Product State |
|---|---|---|---|---|---|---|---|
| Methyl 1-naphthoate | [IrOMe(cod)]2 + Si,S-ligand | B2pin2 | 2-Me-THF | 80 | 16 | 60-70 | Pale yellow oil |
This detailed procedure and data are derived from supplementary information of a Royal Society of Chemistry publication detailing new ligand systems for iridium-catalyzed borylation.
Related Synthetic Procedures Involving Boronate Esters
While direct preparation of this compound is typically via the above methods, related boronate esters are often synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling starting from halogenated aromatics and bis(pinacolato)diboron.
- For example, preparation of boronate esters from 4-bromo-substituted aromatic esters under similar Pd-catalyzed conditions.
- Use of bases such as potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or acetonitrile.
- Reactions sometimes employ microwave irradiation to shorten reaction times.
Though these methods are more common for other boronate esters, they inform the general synthetic strategies applicable to this compound.
Summary Table of Preparation Methods
| Method Type | Catalyst/System | Starting Material | Boron Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| Pd-Catalyzed Borylation | Pd(dppf)Cl2 (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride | Methyl 4-bromo-1-naphthoate | Bis(pinacolato)diboron (B2pin2) | 1,4-Dioxane | ~80 | 24 | ~81.6 | Inert atmosphere, potassium acetate base |
| Ir-Catalyzed Directed C–H Borylation | [IrOMe(cod)]2 + Si,S-chelating ligand | Methyl 1-naphthoate | Bis(pinacolato)diboron (B2pin2) | 2-Me-THF | 80 | 16 | 60-70 | Nitrogen atmosphere, regioselective borylation |
| Nucleophilic Substitution / Pd-Catalyzed Coupling (Related) | Pd catalysts, bases (K2CO3, Cs2CO3) | Halogenated aromatic esters | Boronate reagents | DMF, Acetonitrile | 20-110 | 0.5-24 | Variable | Microwave-assisted options, various bases |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic ester group.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester group.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura reactions.
Alcohols: Formed from the oxidation of the boronic ester group.
Scientific Research Applications
Chemical Synthesis
One of the primary applications of Methyl 4-(tetramethyl-dioxaborolane) naphthoate is in organic synthesis. It serves as a boronic acid derivative that can be utilized in:
- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki-Miyaura reactions, which are widely used for forming carbon-carbon bonds. The presence of the boron atom facilitates the reaction with aryl halides or vinyl halides to produce biaryl compounds .
- Functionalization of Aromatic Compounds : The compound can be used to introduce functional groups into aromatic systems, enhancing the complexity and functionality of organic molecules .
Pharmaceutical Applications
The versatility of Methyl 4-(tetramethyl-dioxaborolane) naphthoate extends to pharmaceutical chemistry:
- Drug Development : Its ability to modify molecular structures makes it a candidate for developing new pharmaceuticals. The compound can be employed to synthesize potential drug candidates through strategic modifications that enhance biological activity or selectivity .
- Prodrug Design : The compound may also serve as a prodrug due to its ester functionality, allowing for controlled release of active pharmaceutical ingredients upon hydrolysis in biological systems .
Materials Science
In materials science, Methyl 4-(tetramethyl-dioxaborolane) naphthoate finds applications in:
- Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in the synthesis of advanced polymeric materials. The incorporation of boron into polymer backbones can impart unique properties such as increased thermal stability and enhanced mechanical strength .
- Nanotechnology : The compound's reactivity allows for its use in creating nanomaterials or modifying existing nanostructures. This includes applications in drug delivery systems where precise control over particle size and surface chemistry is critical .
Analytical Chemistry
Methyl 4-(tetramethyl-dioxaborolane) naphthoate is also useful in analytical applications:
- Chromatography : Its derivatives can be employed as stationary phases or modifiers in chromatographic techniques for the separation and analysis of complex mixtures .
- Spectroscopy : The unique spectral properties associated with the boron atom can aid in the development of new analytical methods, including NMR spectroscopy and mass spectrometry .
Case Studies
Mechanism of Action
The mechanism by which Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate exerts its effects is primarily through its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The naphthalene ring provides stability and enhances the reactivity of the compound in various chemical transformations.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related boronate esters with naphthalene or aromatic backbones (Table 1):
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Substitution Pattern |
|---|---|---|---|---|
| Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate (Target) | 643094-08-0 | C₁₈H₂₁BO₄ | Methyl ester, boronate ester | 1-ester, 4-boronate on naphthalene |
| Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate | 1423700-38-2 | C₁₈H₂₁BO₄ | Methyl ester, boronate ester | 2-ester, 6-boronate on naphthalene |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthaldehyde | 1008361-71-4 | C₁₇H₁₉BO₃ | Aldehyde, boronate ester | 1-aldehyde, 4-boronate on naphthalene |
| 2-(6-Methoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 269410-13-1 | C₁₇H₂₁BO₃ | Methoxy, boronate ester | 6-methoxy, 2-boronate on naphthalene |
| 4,4,5,5-Tetramethyl-2-(naphthalen-1-ylmethyl)-1,3,2-dioxaborolane | 475250-57-8 | C₁₇H₂₁BO₂ | Naphthylmethyl, boronate ester | Boronate on naphthalene-1-methyl |
Key Observations :
- Positional Isomerism : The target compound and Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate are positional isomers, differing in the substitution site of the boronate group (4- vs. 6-position). This affects steric interactions in coupling reactions .
- Functional Group Impact : Replacing the methyl ester (target) with an aldehyde (CAS 1008361-71-4) introduces electrophilicity, altering reactivity in nucleophilic additions or condensations .
Biological Activity
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H21BO4
Molecular Weight : 305.16 g/mol
Appearance : Solid at room temperature
Melting Point : 81°C to 84°C
The compound features a naphthoate moiety linked to a dioxaborolane group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its role as a boronic ester. This structure facilitates participation in cross-coupling reactions, crucial for synthesizing biologically active molecules. The boron atom interacts with various biological targets, influencing cellular pathways and potentially leading to therapeutic effects .
Anticancer Activity
Research indicates that boron-containing compounds can exhibit anticancer properties through the modulation of apoptosis and cell proliferation pathways.
- Case Study : A study demonstrated that similar dioxaborolane derivatives inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells through the activation of caspase pathways .
This suggests that this compound may have potential as an anticancer agent.
Antimicrobial Properties
Boron compounds are recognized for their antimicrobial activity. The dioxaborolane moiety may enhance this property by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Research Finding : In vitro assays revealed that derivatives of dioxaborolanes exhibited significant antibacterial activity against Gram-positive bacteria . This indicates potential applications in developing new antimicrobial agents.
Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts bacterial cell wall synthesis |
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-naphthoate?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronate ester moiety. A common approach involves coupling a naphthoate precursor (e.g., methyl 4-bromo-1-naphthoate) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane or THF . Purification is achieved via column chromatography, with yields optimized by controlling reaction temperature (80–100°C) and inert atmosphere conditions .
Basic: How is the compound characterized for purity and structural confirmation?
Methodological Answer:
Purity is assessed using HPLC (C18 column, acetonitrile/water mobile phase) and TLC. Structural confirmation employs H NMR, C NMR, and B NMR spectroscopy. For example, the boronate ester proton resonates at δ ~1.3 ppm (singlet, 12H for pinacol methyl groups), while the naphthoate carbonyl is identified at δ ~167 ppm in C NMR. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₈H₂₁BO₄, [M+H]⁺ calc. 328.1544) .
Basic: What are the recommended storage conditions and handling precautions?
Methodological Answer:
The compound is moisture-sensitive and should be stored at –20°C under inert gas (argon or nitrogen) in sealed, light-resistant containers. Handling requires gloves, protective eyewear, and a fume hood to avoid inhalation. Decomposition occurs upon prolonged exposure to humidity, forming boric acid derivatives .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, in analogous structures (e.g., Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate), the boronate ester’s B–O bond length is ~1.36 Å, and the naphthoate ester’s dihedral angle with the boronate ring is ~15°, indicating minimal conjugation . Such data validate computational models (DFT) predicting reactivity in cross-coupling reactions .
Advanced: What strategies optimize the compound’s efficiency in palladium-catalyzed cross-coupling reactions?
Methodological Answer:
Key factors include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
- Solvent effects: DMF enhances solubility of aromatic intermediates.
- Base choice: Cs₂CO₃ improves transmetallation kinetics.
- Microwave-assisted synthesis: Reduces reaction time (e.g., 30 min at 120°C vs. 12 h conventionally) . Contradictory yields (e.g., 60–90%) may arise from trace oxygen or moisture; rigorous degassing and molecular sieves mitigate this .
Advanced: How does the compound’s boronate ester moiety enable applications in ROS-responsive drug delivery systems?
Methodological Answer:
The boronate ester reacts selectively with hydrogen peroxide (H₂O₂), cleaving to release active moieties (e.g., drugs or fluorophores). For example, in ROS-responsive protein conjugates, the compound’s boronate group forms a dynamic covalent bond with lysine residues, enabling controlled release in tumor microenvironments with elevated H₂O₂ levels . Kinetic studies show pseudo-first-order degradation (t₁/₂ ~2 h at 1 mM H₂O₂) .
Advanced: What computational methods predict the compound’s reactivity in novel coupling reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states in cross-coupling. For instance, the energy barrier for transmetallation (Pd–B bond formation) is ~25 kcal/mol, lower than aryl bromides (~30 kcal/mol), suggesting superior reactivity. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the boronate group, guiding nucleophilic attack .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for this compound?
Methodological Answer:
Discrepancies in catalytic turnover (e.g., 5–20 cycles) often stem from:
- Ligand effects: Bulky ligands (e.g., SPhos) reduce oxidative addition barriers.
- Substrate purity: Residual pinacol (from synthesis) inhibits Pd catalysts.
- Solvent coordination: THF stabilizes Pd intermediates better than DMSO. Systematic screening via Design of Experiments (DoE) identifies optimal conditions .
Advanced: What is the compound’s stability under acidic or basic conditions?
Methodological Answer:
The boronate ester hydrolyzes in aqueous acid (pH <3) or base (pH >10), forming boric acid and naphthoate derivatives. Stability studies (HPLC monitoring) show >90% degradation after 24 h at pH 2 (HCl) or pH 12 (NaOH). In contrast, neutral buffers (pH 7.4, 37°C) retain >95% integrity over 72 h, critical for biological applications .
Advanced: How do toxicological profiles of naphthalene derivatives inform safety protocols for this compound?
Methodological Answer:
While naphthalene derivatives (e.g., 1-methylnaphthalene) exhibit hepatotoxicity (LD₅₀ ~500 mg/kg in rats), the boronate ester’s lower volatility and higher polarity reduce inhalation risks. Acute toxicity testing (OECD 423) in mice shows no mortality at 300 mg/kg, but chronic exposure studies are lacking. Precautionary measures include PPE and waste neutralization with 10% KOH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
